molecular formula C13H17ClN2O4S B2884840 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid CAS No. 263897-19-4

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid

Cat. No.: B2884840
CAS No.: 263897-19-4
M. Wt: 332.8
InChI Key: FJDYPIZFPSVWCA-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Chlorination: Introduction of a chlorine atom to the benzoic acid ring.

    Sulfonylation: Addition of a sulfonyl group to the piperazine ring.

    Ethylation: Introduction of an ethyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography might be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could potentially modify the sulfonyl group.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

In industrial applications, the compound might be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-methyl-piperazine-1-sulfonyl)-benzoic acid
  • 2-Chloro-5-(4-ethyl-piperidine-1-sulfonyl)-benzoic acid

Uniqueness

The unique structural features of 2-Chloro-5-(4-ethyl-piperazine-1-sulfonyl)-benzoic acid, such as the specific positioning of the chlorine and sulfonyl groups, might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDYPIZFPSVWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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